N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide is a complex organic compound characterized by a long-chain fatty acid amide structure. This compound is notable for its unique hydroxyl and unsaturated functional groups, which contribute to its distinct biochemical properties. Its structural complexity allows it to interact with various biological systems, making it a subject of interest in both medicinal chemistry and biochemistry.
This compound can be derived from natural sources, particularly from certain plant oils and fats that contain long-chain fatty acids. The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide can also be achieved through chemical synthesis methods in laboratory settings, utilizing starting materials such as fatty acids and amino alcohols.
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide is classified as a fatty acid amide. It falls under the category of bioactive lipids, which are known to play significant roles in various physiological processes. This classification highlights its potential involvement in cellular signaling pathways and metabolic regulation.
The synthesis of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide typically involves several steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and purity. Typically, reactions are carried out under controlled temperatures (often below 100°C) to prevent degradation of sensitive functional groups.
The molecular structure of N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide consists of a long hydrocarbon chain with the following features:
The chemical formula for N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide is C₃₁H₅₉NO₂. Its molecular weight is approximately 485.83 g/mol.
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide can participate in various chemical reactions due to its functional groups:
These reactions typically require specific catalysts or reagents to proceed efficiently. For example, hydrogenation may require palladium or platinum catalysts under hydrogen gas pressure.
The mechanism of action for N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide involves its interaction with biological membranes and signaling pathways:
Studies have indicated that compounds similar to N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide can influence cellular responses by activating peroxisome proliferator-activated receptors (PPARs), which are crucial for lipid metabolism and glucose homeostasis.
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide is expected to exhibit:
Key chemical properties include:
Relevant data suggests that it maintains stability in neutral pH environments but may undergo hydrolysis in highly acidic or basic conditions.
N-(1,3-Dihydroxyoctadec-4-EN-2-YL)docosanamide has potential applications in various scientific fields:
The endogenous biosynthesis of N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide (C40H79NO3) is governed by the conserved sphingolipid metabolic pathway in eukaryotic cells. This complex ceramide species derives from the sequential action of enzymes that transform basic precursors into structurally intricate signaling molecules. The synthesis initiates with the condensation of L-serine and palmitoyl-CoA (C16:0-CoA), catalyzed by serine palmitoyltransferase (SPT) in the endoplasmic reticulum. This rate-limiting step generates 3-ketosphinganine, which undergoes NADPH-dependent reduction to form sphinganine—the foundational sphingoid base backbone [3] [5].
Sphinganine is subsequently modified through a series of stereospecific reactions:
The docosanoyl moiety (C22:0) incorporated into this ceramide originates from very-long-chain fatty acid (VLCFA) biosynthesis. This process involves four enzymatic steps catalyzed by the fatty acid elongase (ELOVL) complex, which sequentially adds two-carbon units to palmitoyl-CoA. The ELOVL1 and ELOVL4 isoforms exhibit specificity for C22-CoA production, positioning them as critical regulators of this ceramide's acyl chain composition [3].
Table 1: Biosynthetic Precursors of N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide
Precursor | Enzyme Involved | Cellular Location | Role in Synthesis |
---|---|---|---|
L-Serine + Palmitoyl-CoA | Serine palmitoyltransferase (SPT) | Endoplasmic reticulum | Sphingoid base formation |
NADPH | 3-Ketosphinganine reductase | Endoplasmic reticulum | Sphinganine generation |
Sphingosine | Δ4-Desaturase (DES1) | Endoplasmic reticulum | Introduction of C4-C5 trans-double bond |
Docosanoyl-CoA | Ceramide synthase (CerS) | ER-Golgi intermediate compartment | N-Acylation of sphingoid base |
UDP-glucose | Glucosylceramide synthase | trans-Golgi network | Glycosphingolipid formation (downstream) |
Ceramide synthases (CerS) represent the pivotal acyl transferases responsible for catalyzing the amide bond formation between the sphingoid base and activated fatty acyl-CoAs. Six mammalian CerS isoforms (CerS1-6) exhibit distinct but overlapping substrate specificities, with CerS2 being the primary isoform involved in the incorporation of C20-C26 acyl chains like docosanoic acid. The reaction mechanism follows an ordered sequential bi-bi kinetic mechanism:
The catalytic efficiency of CerS2 toward docosanoyl-CoA is significantly enhanced by membrane microenvironment factors, particularly membrane curvature and lipid packing density. Studies using photoswitchable ceramide analogues demonstrate that light-induced alterations in lateral packing density directly influence CerS-mediated acylation kinetics. When the sphingoid base adopts a cis-configuration (induced by 370nm light), membrane fluidity increases, enhancing CerS2 activity by ~40% compared to the trans-isomer. This occurs because the cis-configuration reduces steric hindrance at the enzyme's catalytic site, facilitating acyl chain transfer [3].
Alternative enzymatic pathways exist through lipase-mediated transacylation. Candida antarctica lipase B (CAL-B) catalyzes esterification between sphingoid bases and activated fatty acid derivatives under anhydrous conditions:$$\text{Sphingosine} + \text{Methyl docosanoate} \xrightarrow{\text{CAL-B}} \text{N-(1,3-Dihydroxyoctadec-4-en-2-yl)docosanamide} + \text{Methanol}$$This method demonstrates remarkable stereoselectivity, preserving the natural (2S,3R) configuration while achieving >90% conversion efficiency when performed in tert-butanol at 55°C. The enzymatic process avoids the epimerization commonly observed in chemical synthesis routes [4].
Table 2: Enzymatic Systems for Ceramide Amide Bond Formation
Enzyme System | Catalytic Mechanism | Reaction Conditions | Conversion Efficiency | Stereoselectivity |
---|---|---|---|---|
CerS2 (mammalian) | Acyl-CoA-dependent amidation | Endoplasmic reticulum membrane | Vmax = 12.3 ± 1.7 nmol/min/mg | Strict (2S,3R) retention |
Lipozyme® (Rhizomucor miehei) | Transesterification | Solvent-free, 65°C | 78-82% | Partial racemization |
CAL-B (Candida antarctica) | Transacylation | tert-Butanol, 55°C | >90% | Full (2S,3R) retention |
Pseudomonas cepacia lipase | Kinetic resolution | Toluene, 40°C | 45-50% | Moderate selectivity |
The structural specificity of N-(1,3-dihydroxyoctadec-4-en-2-yl)docosanamide biosynthesis is predominantly determined by the substrate preferences of ceramide synthases, particularly CerS2. This isoform exhibits a pronounced specificity for very-long-chain acyl-CoAs (C20-C26), with docosanoyl-CoA (C22:0-CoA) representing one of its optimal substrates. Kinetic analyses reveal a substrate inhibition profile where CerS2 activity declines when acyl-CoA concentrations exceed 25μM:
The molecular basis for this specificity resides in CerS2's hydrophobic pocket architecture. Crystallographic studies of bacterial homologs reveal a deep hydrophobic tunnel extending 23Å—perfectly accommodating C22 acyl chains. Shorter chains (C16-C18) exhibit lower binding affinity due to incomplete tunnel occupancy, while longer chains (C24-C26) experience steric constraints. The sphingoid base binding domain demonstrates strict enantioselectivity for the natural (2S,3R)-4E-sphingosine stereoisomer, rejecting C3-epimers and dihydrosphingosine derivatives with >100-fold reduced efficiency [2] [3].
The sphingoid base structure significantly influences acylation kinetics. CerS2 processes sphinganine (d18:0) at 35% slower rates than sphingosine (d18:14E), indicating that the Δ4-double bond enhances substrate positioning. Furthermore, non-canonical 1-deoxysphinganine bases are poor CerS2 substrates due to misalignment of the C1 hydroxyl group, which normally forms hydrogen bonds with Asn-191 in the catalytic pocket. This explains why 1-deoxysphingolipids accumulate in pathological conditions without efficient conversion to complex ceramides [3] [5].
Table 3: Substrate Specificity Profile of Ceramide Synthases
Enzyme Isoform | Preferred Acyl Chain Length | Km (μM) for Docosanoyl-CoA | Relative Activity (%) with Sphingosine | Tissue Distribution |
---|---|---|---|---|
CerS1 | C18 | >100 (low affinity) | 8.2 ± 1.1 | Brain, skeletal muscle |
CerS2 | C20-C24 | 8.3 ± 1.2 | 100.0 (reference) | Liver, kidney, brain |
CerS3 | C24-C26 | 15.6 ± 2.3 | 63.7 ± 5.8 | Skin, testes |
CerS4 | C18-C22 | 22.4 ± 3.1 | 47.2 ± 4.3 | Ubiquitous (low) |
CerS5 | C14-C18 | >100 (low affinity) | 15.9 ± 2.4 | Ubiquitous |
CerS6 | C14-C16 | >100 (low affinity) | 11.3 ± 1.8 | Ubiquitous |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: